

In Vitro Characterization of WZ-3146: A Technical Guide

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Compound of Interest

Compound Name: WZ-3146

Cat. No.: B611996

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Introduction

WZ-3146 is a potent, mutant-selective, irreversible inhibitor of the epidermal growth factor receptor (EGFR). It has demonstrated significant activity against various EGFR mutations, including those that confer resistance to first and second-generation EGFR inhibitors, such as the T790M mutation. This technical guide provides a comprehensive overview of the in vitro characterization of **WZ-3146**, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and workflows.

Data Presentation: Quantitative Analysis of WZ-3146 Activity

The in vitro inhibitory activity of **WZ-3146** has been evaluated through various biochemical and cell-based assays. The following tables summarize the key quantitative data, providing a comparative view of its potency against different EGFR mutants and in various cancer cell lines.

Table 1: Biochemical Inhibition of EGFR Mutants by WZ-3146

Target Enzyme	IC50 (nM)	Assay Type	Reference
EGFR L858R	2	Kinase Assay	[1]
EGFR del E746_A750	2	Kinase Assay	[1]
EGFR L858R/T790M	5	Kinase Assay	[1]
EGFR del E746_A750/T790M	14	Kinase Assay	[1]
Wild-Type EGFR	66	Kinase Assay	[1]

Table 2: Cellular Activity of WZ-3146 in Cancer Cell Lines

Cell Line	EGFR Mutation Status	Assay Type	IC50 (nM) / Effect	Reference
HCC827	del E746_A750	MTS Assay	3	[1]
PC-9	del E746_A750	MTS Assay	15	[1]
H1975	L858R/T790M	MTS Assay	29	[1]
PC-9 GR	del E746_A750/T790M	MTS Assay	3	[1]
U251 (Glioma)	Not specified	MTT Assay	Dose-dependent decrease in viability	[2]
LN229 (Glioma)	Not specified	MTT Assay	Dose-dependent decrease in viability	[2]
H3255 G719X	L858R background	Clonogenic Assay	Inhibition at 50-500 nM	[3]
PC-9 G719X	del E746_A750 background	Clonogenic Assay	Inhibition at 50-500 nM	[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro studies. Below are the protocols for key experiments used to characterize the activity of **WZ-3146**.

Biochemical Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of **WZ-3146** on the enzymatic activity of purified EGFR.

- Principle: The assay measures the transfer of a radiolabeled phosphate from ATP to a peptide or protein substrate by the kinase. Inhibition of the kinase results in a reduced signal.
- Procedure:
 - Prepare a reaction mixture containing the purified EGFR enzyme (wild-type or mutant), a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and a buffer containing MgCl₂, MnCl₂, and BSA.
 - Add varying concentrations of **WZ-3146** or a vehicle control (e.g., DMSO) to the reaction mixture.
 - Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ -³³P]ATP).
 - Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 15 minutes).
 - Terminate the reaction by spotting the mixture onto phosphocellulose paper.
 - Wash the paper to remove unincorporated ATP.
 - Quantify the incorporated radioactivity using a scintillation counter.
 - Calculate the percentage of inhibition at each **WZ-3146** concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability and Proliferation Assays

These assays assess the impact of **WZ-3146** on the growth and survival of cancer cells.

- MTT/MTS Assay:
 - Principle: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.
 - Procedure:
 - Seed cancer cells in 96-well plates and allow them to adhere overnight.
 - Treat the cells with a range of **WZ-3146** concentrations for a specified duration (e.g., 48 or 72 hours).
 - Add the MTT or MTS reagent to each well and incubate for 1-4 hours.
 - If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
 - Measure the absorbance at the appropriate wavelength using a microplate reader.
 - Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
- Colony Formation Assay:
 - Principle: This assay evaluates the ability of single cells to undergo sufficient proliferation to form a colony.
 - Procedure:
 - Seed a low density of cells in 6-well plates.
 - Treat the cells with various concentrations of **WZ-3146**.
 - Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation.
 - Fix the colonies with a solution like methanol and stain them with crystal violet.

- Count the number of colonies in each well.

Apoptosis Assays

These methods determine whether **WZ-3146** induces programmed cell death.

- Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:
 - Principle: In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
 - Procedure:
 - Treat cells with **WZ-3146** for a desired time.
 - Harvest the cells and wash them with a binding buffer.
 - Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and PI.
 - Incubate in the dark for 15 minutes.
 - Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
- Western Blot for Apoptosis Markers:
 - Principle: This technique detects changes in the expression levels of key proteins involved in the apoptotic pathway, such as the pro-apoptotic protein BAX and the anti-apoptotic protein Bcl-2.
 - Procedure:
 - Lyse **WZ-3146**-treated and control cells to extract total protein.
 - Determine protein concentration using a method like the BCA assay.

- Separate the proteins by size using SDS-PAGE.
- Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies specific for BAX, Bcl-2, and a loading control (e.g., β -actin or GAPDH).
- Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Add a chemiluminescent substrate and detect the signal using an imaging system.

Western Blot for Signaling Pathway Analysis

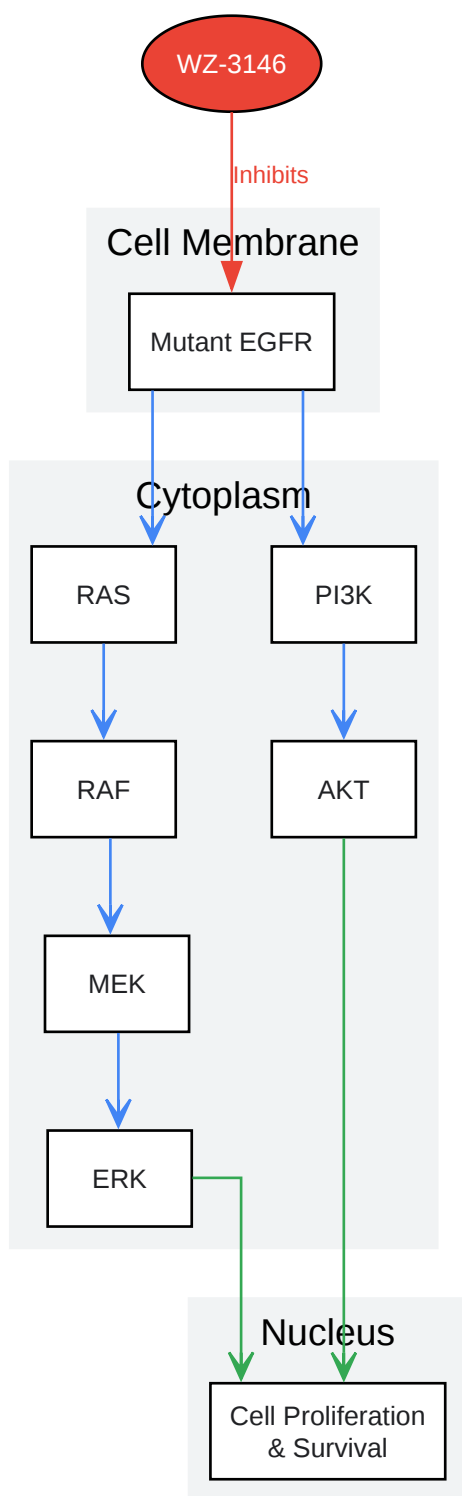
This method is used to investigate the effect of **WZ-3146** on downstream signaling pathways of EGFR.

- Procedure: The protocol is similar to the western blot for apoptosis markers, but utilizes primary antibodies specific for total and phosphorylated forms of key signaling proteins, such as EGFR, AKT, and ERK. This allows for the assessment of the inhibition of pathway activation.

Mandatory Visualizations

Signaling Pathway of WZ-3146 Action

The following diagram illustrates the mechanism of action of **WZ-3146** in inhibiting the EGFR signaling pathway.

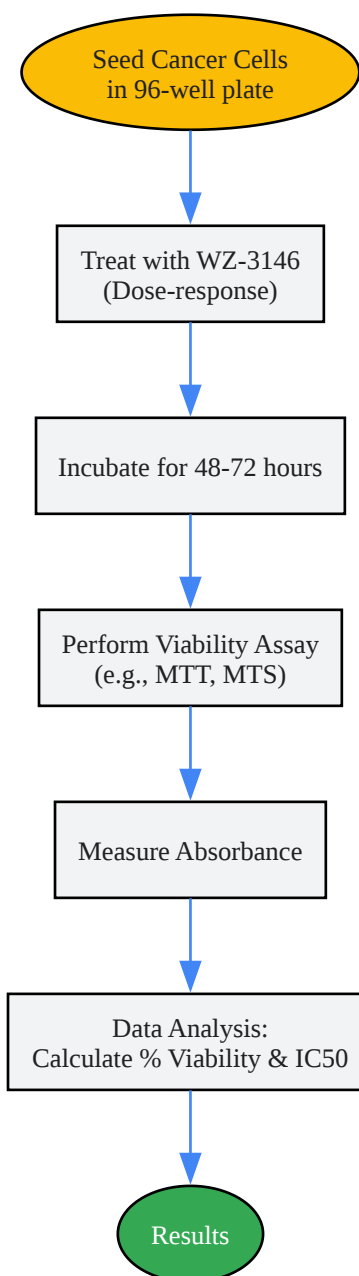


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Caption: **WZ-3146** inhibits mutant EGFR, blocking downstream ERK and AKT signaling pathways.

Experimental Workflow for Cell Viability Assessment

This diagram outlines the typical workflow for assessing the effect of **WZ-3146** on cancer cell viability.

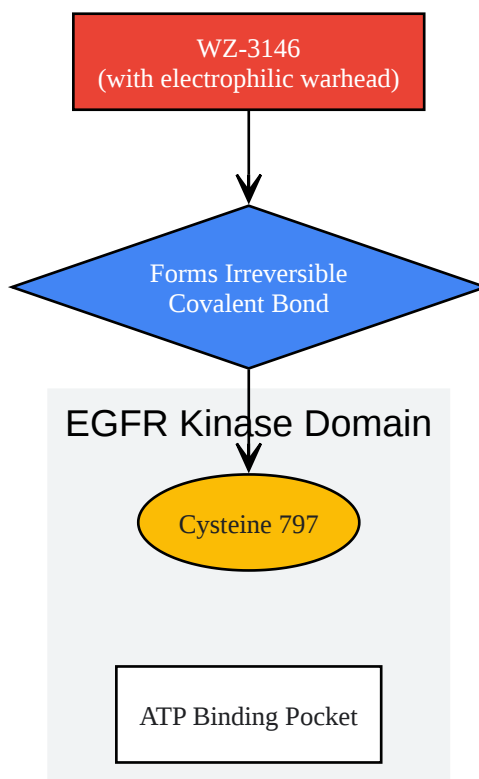


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Caption: Workflow for determining the IC50 of **WZ-3146** in cancer cell lines.

Logical Relationship of **WZ-3146**'s Covalent Inhibition

This diagram illustrates the covalent binding mechanism of **WZ-3146** to the EGFR kinase domain.



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Caption: **WZ-3146** forms a covalent bond with Cysteine 797 in the EGFR ATP binding pocket.

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